2-Bromophenazine
Overview
Description
2-Bromophenazine, also known as 2-BP, is a chemical compound that is used in a variety of scientific research applications. It is a synthetic phenothiazine derivative that is used in the lab to study the effects of various biochemical and physiological processes.
Scientific Research Applications
Antibacterial Agents
2-Bromophenazine derivatives have been identified as potent antibacterial agents. Borrero et al. (2014) synthesized a diverse 27-membered phenazine library and found several bromophenazines with strong antibacterial activities against Staphylococcus aureus and Staphylococcus epidermidis, with some analogues being significantly more potent than traditional phenazine antibiotics (Borrero et al., 2014).
Anticancer Prodrug Activation
Phenazine 5,10-dioxides, including derivatives of 2-Bromophenazine, have been studied for their selective cytotoxicity under hypoxia, which is relevant in solid tumor treatment. Lavaggi et al. (2013) demonstrated the metabolism of these compounds under simulated hypoxia and normoxia conditions, exploring their potential as anticancer prodrugs (Lavaggi et al., 2013).
Cancer Chemoprevention
The isolation of 2-bromo-1-hydroxyphenazine from a marine Streptomyces species led to the development of various phenazine analogues for evaluation as cancer chemopreventive agents. Conda-Sheridan et al. (2010) synthesized numerous phenazines and evaluated them for their potential as inducers and inhibitors of various enzymes, with some showing promising results in the nanomolar range (Conda-Sheridan et al., 2010).
Antiviral Activity
Phenazine derivatives, including those related to 2-Bromophenazine, have been researched for their antiviral activities. Otręba et al. (2020) reviewed the potential antiviral activity of phenothiazines, which showed promising results against various types of viruses, indicating their potential as antiviral agents (Otręba et al., 2020).
Biocontrol of Plant Diseases
The derivative 2-hydroxyphenazine, which can be linked to 2-Bromophenazine, is significant in biocontrol of plant diseases. Chen et al. (2014) studied the kinetics of converting phenazine-1-carboxylic acid to 2-hydroxyphenazine, highlighting its potential in biocontrol applications (Chen et al., 2014).
properties
IUPAC Name |
2-bromophenazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFGYBQCAMTETL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347403 | |
Record name | 2-Bromophenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromophenazine | |
CAS RN |
3331-28-0 | |
Record name | 2-Bromophenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.